molecular formula C14H12N6O5 B4968036 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetamide

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetamide

Cat. No.: B4968036
M. Wt: 344.28 g/mol
InChI Key: XYMKVTMOAYFVQM-UHFFFAOYSA-N
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Description

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetamide is a chemical compound with the molecular formula C14H12N6O5 It is known for its unique structure, which includes two nitrophenyl groups and a triazene moiety

Preparation Methods

The synthesis of 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetamide typically involves the reaction of 3-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of nitro-substituted triazene derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of various substituted triazene compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl groups and triazene moiety play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetamide can be compared with other similar compounds, such as:

    2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide: This compound has a similar structure but with nitrophenyl groups at different positions, leading to variations in reactivity and applications.

    2-[(2E)-1,3-bis(3-aminophenyl)triaz-2-en-1-yl]acetamide:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O5/c15-14(21)9-18(11-4-2-6-13(8-11)20(24)25)17-16-10-3-1-5-12(7-10)19(22)23/h1-8H,9H2,(H2,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMKVTMOAYFVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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